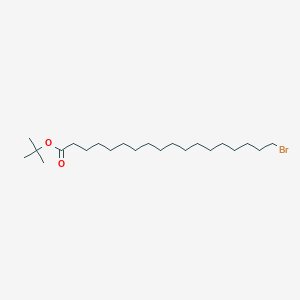

Tert-butyl 18-bromooctadecanoate

Description

Properties

IUPAC Name |

tert-butyl 18-bromooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43BrO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYCNMDVJHOWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 18 Bromooctadecanoate

Established Esterification Routes to Tert-Butyl Esters of Long-Chain Carboxylic Acids

The introduction of the bulky tert-butyl group onto a long-chain carboxylic acid is a critical step in the synthesis. Several methods have been developed for this purpose, each with its own advantages and limitations.

Direct Acid-Catalyzed Esterification Approaches

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.orgorganic-chemistry.org In the context of synthesizing tert-butyl 18-bromooctadecanoate, this would involve the reaction of 18-bromooctadecanoic acid with tert-butanol (B103910) under acidic conditions.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.comyoutube.com A series of proton transfers and the subsequent elimination of water yield the final ester product. youtube.comyoutube.com

However, the direct acid-catalyzed esterification with tertiary alcohols like tert-butanol is often problematic. researchgate.net The acidic conditions and elevated temperatures typically required for Fischer esterification can lead to the E1 elimination of the tertiary alcohol, forming isobutylene (B52900) gas. This side reaction reduces the yield of the desired tert-butyl ester. researchgate.net To circumvent this, the reaction can be performed using isobutylene gas directly with the carboxylic acid in the presence of an acid catalyst. thieme.de

To drive the equilibrium towards the product side, an excess of the alcohol is often used as the solvent, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. libretexts.orgorganic-chemistry.org

Table 1: Examples of Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Ethanoic Acid | 3-Methyl-1-butanol | Sulfuric Acid | 78.5% | odinity.com |

| Acetic Acid | Ethanol | Acid Catalyst | 65% (equimolar), 97% (10-fold excess alcohol) | Not specified in search results |

Transesterification Strategies for Alkyl Chain Extension

Transesterification is another viable route for the synthesis of tert-butyl esters. This process involves the conversion of one ester to another by exchanging the alkoxy group. thieme.de For the synthesis of this compound, a more readily available ester of 18-bromooctadecanoic acid, such as the methyl or ethyl ester, could be reacted with tert-butanol in the presence of a catalyst.

This reaction can be catalyzed by either acids or bases. The mechanism under acidic conditions is similar to that of Fischer esterification. Under basic conditions, a nucleophilic alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the new ester and a different alkoxide.

While transesterification is a widely used industrial process, particularly for the production of biodiesel (fatty acid methyl esters), its application for the synthesis of bulky esters like tert-butyl esters from long-chain fatty acids can be less efficient. thieme.de

Utilization of Di-tert-butyl Dicarbonate (B1257347) in Carboxylate Activation

A highly effective and common method for the tert-butylation of carboxylic acids under mild conditions involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O). thieme.deresearchgate.net This reagent is widely used for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, but it is also an excellent agent for the esterification of carboxylic acids. researchgate.net

The reaction is typically carried out in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). The mechanism is believed to involve the formation of a mixed anhydride intermediate, which is then attacked by the alcohol (in this case, tert-butanol is generated in situ from the decomposition of the reagent, or can be added). Alternatively, the carboxylic acid can be activated by (Boc)₂O and then attacked by an alcohol. researchgate.net The byproducts of this reaction, tert-butanol and carbon dioxide, are volatile, which simplifies the purification of the desired ester. researchgate.net This method is particularly advantageous for substrates with sensitive functional groups. researchgate.net

The synthesis of tert-butyl esters of L-γ-methyleneglutamic acid amides has been successfully achieved using (Boc)₂O in the presence of DMAP and triethylamine. nih.gov

Table 2: Esterification using Di-tert-butyl Dicarbonate

| Substrate | Reagents | Yield | Reference |

|---|---|---|---|

| L-pyroglutamic acid | (Boc)₂O, DMAP, Et₃N, CH₂Cl₂ | 87% (Boc-protection step) | nih.gov |

| Various Carboxylic Acids | (Boc)₂O, cat. DMAP | Good to excellent | researchgate.net |

This table illustrates the utility of di-tert-butyl dicarbonate in forming tert-butyl esters and ethers.

Bromination Protocols for ω-Functionalized Aliphatic Chains

The introduction of a bromine atom at the terminal (ω) position of the long aliphatic chain is the second key transformation. This is typically achieved through radical bromination, which offers a degree of selectivity for the terminal methyl group.

Selective Radical Bromination Techniques

Free radical halogenation is a classic method for the functionalization of alkanes. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. purdue.edulibretexts.org Bromination is generally more selective than chlorination because the hydrogen abstraction step by a bromine radical is endothermic and has a later transition state, making it more sensitive to the stability of the resulting alkyl radical. youtube.com Tertiary C-H bonds are the most reactive, followed by secondary, and then primary C-H bonds. youtube.com

For a long-chain ester like tert-butyl octadecanoate, the majority of the C-H bonds are secondary. To achieve selective ω-bromination, reaction conditions must be carefully controlled to favor the substitution at the terminal primary methyl group over the more numerous secondary positions. While statistically less favored, the terminal position is sterically less hindered.

Photochemical and Catalytic Bromination Enhancements

Photochemical initiation, using UV light, is a common way to generate the bromine radicals needed for the reaction to proceed at lower temperatures, which can enhance selectivity. purdue.edulibretexts.org The light provides the energy for the homolytic cleavage of the Br-Br bond. purdue.edulibretexts.org

Recent advancements in catalysis have led to more selective C-H bromination methods. For instance, the use of N-bromoamides in the presence of visible light has been shown to achieve site-selective bromination of aliphatic C-H bonds. These methods can offer improved yields and selectivity for the desired terminally brominated product.

A patent describes a method for brominating liquid, ethylenically unsaturated higher fatty acids and their esters in the presence of water and a nonpolar solvent to avoid color development. google.com While this patent deals with addition to double bonds, it highlights industrial approaches to handling long-chain fatty acid derivatives in bromination reactions.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 18-bromooctadecanoic acid |

| Tert-butyl octadecanoate |

| Tert-butanol |

| Isobutylene |

| Di-tert-butyl dicarbonate ((Boc)₂O) |

| 4-(dimethylamino)pyridine (DMAP) |

| Triethylamine |

| L-γ-methyleneglutamic acid amides |

| L-pyroglutamic acid |

| Ytterbium triflate (Yb(OTf)₃) |

| N-bromoamides |

| Ethanoic Acid |

| 3-Methyl-1-butanol |

| Sulfuric Acid |

| Ethanol |

| Adipic Acid |

| Methyl ester of 18-bromooctadecanoic acid |

| Ethyl ester of 18-bromooctadecanoic acid |

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires careful consideration of chemo- and regioselectivity to avoid unwanted side reactions. The primary challenge lies in selectively esterifying the carboxylic acid group of 18-bromooctadecanoic acid without affecting the terminal bromine atom, or selectively introducing the bromine at the ω-position of a pre-formed tert-butyl octadecanoate.

A more effective method involves the reaction of 18-bromooctadecanoic acid with isobutylene in the presence of a catalytic amount of a strong acid, such as sulfuric acid. This reaction proceeds under milder conditions and can afford the desired tert-butyl ester in good yield. The regioselectivity is inherently controlled by the starting material, as the carboxylic acid is the only site for esterification.

Another strategy is the transesterification of a simpler ester of 18-bromooctadecanoic acid, such as the methyl or ethyl ester, with tert-butanol or potassium tert-butoxide. Borane (B79455) catalysts have been shown to be effective in the transesterification of tert-butyl esters under mild conditions. rsc.org This method can be highly chemoselective, targeting the ester group while leaving the bromo functionality intact.

Alternatively, one could consider the chemo- and regioselective bromination of tert-butyl octadecanoate. However, achieving exclusive bromination at the terminal (ω) position of a long alkyl chain can be challenging, often leading to a mixture of constitutional isomers.

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of this compound is contingent on the careful optimization of several reaction parameters. These include the choice of catalyst, solvent, temperature, and reaction time.

When employing the isobutylene method for the esterification of 18-bromooctadecanoic acid, the choice and concentration of the acid catalyst are critical. While sulfuric acid is commonly used, other strong acids or solid acid catalysts could also be effective. The temperature must be carefully controlled to prevent the polymerization of isobutylene and other side reactions. A moderately low temperature is generally preferred.

In transesterification reactions, the choice of catalyst and the removal of the alcohol byproduct are key to driving the equilibrium towards the formation of the desired tert-butyl ester. The use of a high-boiling point solvent can facilitate the removal of the lower-boiling alcohol by distillation.

Purification of the final product is essential to remove unreacted starting materials, catalysts, and any byproducts. Techniques such as column chromatography or distillation under reduced pressure are often employed to obtain the high-purity compound. The purification of similar long-chain fatty acid derivatives has been described, and these methods can be adapted for this compound. nsf.govresearchgate.net

Below is a hypothetical data table illustrating the optimization of the synthesis of this compound via the isobutylene method.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | H₂SO₄ | 5 | Dichloromethane (B109758) | 0 | 24 | 75 | 90 |

| 2 | H₂SO₄ | 10 | Dichloromethane | 0 | 24 | 82 | 92 |

| 3 | H₂SO₄ | 10 | Dichloromethane | 25 | 12 | 78 | 88 |

| 4 | Amberlyst-15 | 15 (w/w%) | Dichloromethane | 25 | 24 | 85 | 95 |

| 5 | Amberlyst-15 | 15 (w/w%) | Hexane | 25 | 24 | 80 | 93 |

This table is for illustrative purposes and does not represent actual experimental data.

Alternative Green Synthetic Pathways for ω-Bromoesters

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" synthetic methods in chemistry. chemistryjournals.netmonash.edu These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. For the synthesis of ω-bromoesters like this compound, several green strategies can be envisioned.

One promising avenue is the use of reusable solid acid catalysts in place of corrosive mineral acids like sulfuric acid. jetir.org Ion-exchange resins, such as Amberlyst-15, have been shown to be effective catalysts for esterification reactions. google.com These solid catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times, reducing waste and simplifying the purification process.

The use of ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.govrsc.org Sonication can promote better mixing and mass transfer, potentially allowing for milder reaction conditions and shorter reaction times. This can lead to energy savings and a reduction in the formation of byproducts.

Enzymatic catalysis offers a highly selective and environmentally benign approach to ester synthesis. Lipases, for example, can catalyze esterification and transesterification reactions under mild conditions and with high chemoselectivity. The use of immobilized enzymes can further enhance their reusability and stability. While specific applications to this compound may not be widely reported, the enzymatic synthesis of other esters is a well-established green technology.

Solvent selection also plays a crucial role in the greenness of a synthetic process. Replacing hazardous chlorinated solvents like dichloromethane with more benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can significantly reduce the environmental impact of the synthesis.

The table below summarizes some potential green synthetic pathways for ω-bromoesters.

| Pathway | Catalyst/Technology | Advantages |

| Solid Acid Catalysis | Ion-exchange resins (e.g., Amberlyst-15), Zeolites | Reusable, easy to separate, reduces corrosive waste |

| Ultrasound-Assisted Synthesis | Sonication | Increased reaction rates, lower temperatures, shorter reaction times |

| Enzymatic Catalysis | Lipases (immobilized) | High selectivity, mild conditions, biodegradable catalyst |

| Greener Solvents | 2-MeTHF, CPME | Reduced toxicity and environmental impact |

Reaction Chemistry and Mechanistic Studies of Tert Butyl 18 Bromooctadecanoate

Nucleophilic Substitution Reactions at the ω-Bromo Center

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an atom. savemyexams.comchemicalnote.com In the case of tert-butyl 18-bromooctadecanoate, the bromine atom serves as the leaving group, and the reaction occurs at the C-18 carbon. These reactions can proceed through two primary mechanisms: S({N})1 (unimolecular nucleophilic substitution) and S({N})2 (bimolecular nucleophilic substitution). ucsb.edusavemyexams.com

Elucidation of S({N})1 and S({N})2 Mechanisms in Long-Chain Substrates

The choice between the S({N})1 and S({N})2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. oxfordsciencetrove.comyoutube.com For primary haloalkanes like this compound, the S(_{N})2 mechanism is generally favored. ibchem.comlibretexts.org

The S({N})2 mechanism is a single-step process where the nucleophile attacks the carbon atom at the same time as the bond to the leaving group is breaking. chemicalnote.comlibretexts.org This leads to an inversion of stereochemistry at the reaction center. The rate of an S({N})2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com The long, unbranched alkyl chain in this compound offers minimal steric hindrance at the ω-carbon, making it accessible to nucleophilic attack.

The S(_{N})1 mechanism , in contrast, is a two-step process. ucsb.eduyoutube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. youtube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com S({N})1 reactions are favored for tertiary haloalkanes due to the stability of the resulting tertiary carbocation. savemyexams.comibchem.com For a primary substrate like this compound, the formation of a primary carbocation is energetically unfavorable, making the S({N})1 pathway less likely. libretexts.org

However, under certain conditions, such as in the presence of a very poor nucleophile and a polar protic solvent that can stabilize the carbocation intermediate, an S(_{N})1 reaction could potentially occur, though it is not the preferred pathway.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Reaction Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Substrate Structure | Favored by tertiary halides | Favored by primary halides |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

| Stereochemistry | Racemization | Inversion of configuration |

Kinetic Investigations and Activation Energy Profiling

The rate of a chemical reaction is determined by its activation energy (Ea), which is the minimum energy required for the reaction to occur. quora.com For S(_{N})2 reactions, the activation energy is influenced by the steric hindrance at the reaction center and the strength of the nucleophile. quora.comfbanks.info In the case of this compound, the long alkyl chain does not significantly hinder the backside attack of the nucleophile on the ω-carbon.

The Arrhenius equation describes the relationship between the rate constant (k), the activation energy (Ea), and the temperature (T):

k = A * e(-Ea/RT)

Where A is the pre-exponential factor and R is the gas constant. By measuring the reaction rate at different temperatures, the activation energy can be determined from the slope of a plot of ln(k) versus 1/T. quora.com

For a typical S(_{N})2 reaction of a primary bromoalkane, the activation energy would be expected to be in a range that allows for a moderate reaction rate at reasonable temperatures. The specific value for this compound would depend on the nucleophile and solvent used.

Impact of Solvent Polarity and Nucleophile Structure on Reactivity

The choice of solvent is crucial in determining the outcome of a nucleophilic substitution reaction. csbsju.edulibretexts.org Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar protic solvents , such as water and alcohols, have a hydrogen atom bonded to an electronegative atom and are capable of hydrogen bonding. libretexts.orgchemistrysteps.com They can solvate both cations and anions effectively. csbsju.edulibretexts.org These solvents favor S({N})1 reactions by stabilizing the carbocation intermediate. libretexts.org They can also solvate the nucleophile, reducing its nucleophilicity and thus slowing down S({N})2 reactions. csbsju.edulibretexts.org

Polar aprotic solvents , such as acetone (B3395972) and dimethylformamide (DMF), have a dipole moment but lack an acidic proton. They can solvate cations but not anions as effectively as protic solvents. This leaves the nucleophile less solvated and therefore more reactive, which accelerates S(_{N})2 reactions. chemistrysteps.com

Nonpolar solvents are generally poor solvents for the charged species involved in nucleophilic substitution reactions and are not typically used.

The structure of the nucleophile also plays a significant role. Stronger nucleophiles, which are typically negatively charged and less electronegative, favor the S({N})2 mechanism. youtube.com For example, cyanide (CN⁻) and hydroxide (B78521) (OH⁻) are strong nucleophiles. savemyexams.comorganicmystery.com Weaker, neutral nucleophiles like water and alcohols favor the S({N})1 mechanism. libretexts.org

| Solvent Type | Nucleophile Strength | Favored Mechanism | Expected Relative Rate |

|---|---|---|---|

| Polar Aprotic (e.g., Acetone) | Strong (e.g., I⁻) | SN2 | Fast |

| Polar Protic (e.g., Ethanol) | Strong (e.g., I⁻) | SN2 | Slower |

| Polar Protic (e.g., Ethanol) | Weak (e.g., H₂O) | SN1 (less likely) | Very Slow |

Radical-Mediated Transformations Involving the Bromoalkane Moiety

In addition to nucleophilic substitution, the bromoalkane functionality of this compound can undergo reactions involving radical intermediates. These reactions are typically initiated by light or a radical initiator.

Generation and Reactivity of Alkyl Radicals from 18-Bromooctadecanoate Scaffold

Alkyl radicals are highly reactive species with an unpaired electron. ontosight.aiwikipedia.org They can be generated from alkyl halides, such as this compound, through homolytic cleavage of the carbon-bromine bond. iu.eduacs.org This process, known as halogen atom transfer (XAT), can be initiated photochemically or by using a radical initiator like AIBN (azobisisobutyronitrile). iu.edu

Once formed, the 18-tert-butoxycarbonyl-octadecyl radical can participate in various reactions, including:

Addition to multiple bonds: The alkyl radical can add to the double or triple bonds of other molecules, forming new carbon-carbon bonds.

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from another molecule, leading to the formation of tert-butyl octadecanoate and a new radical.

Coupling: Two radicals can combine to form a dimer.

Mechanistic Insights from Related Tert-Butoxy (B1229062) Radical Chemistry

The tert-butoxy radical, (CH₃)₃CO•, is a well-studied radical species that provides insights into the potential reactivity of the tert-butyl ester group in this compound under radical conditions. princeton.edunih.gov The tert-butoxy radical is known to undergo two primary types of reactions: hydrogen atom abstraction and β-scission. princeton.edursc.org

Hydrogen Atom Abstraction: The tert-butoxy radical is a strong hydrogen atom abstractor and can react with various C-H bonds. nih.govrsc.org In the context of this compound, an intermolecular reaction with another molecule or an intramolecular "back-biting" reaction could occur, leading to the formation of a new carbon-centered radical along the alkyl chain.

β-Scission: The tert-butoxy radical can undergo fragmentation to form acetone and a methyl radical. rsc.org While the tert-butyl ester group in this compound is not a free tert-butoxy radical, under certain high-energy conditions, fragmentation of the ester could potentially occur, although this is less common than reactions at the bromoalkane site.

Controlled Radical Polymerization Initiated by Bromoalkane

The terminal alkyl bromide functionality of this compound allows it to serve as an effective initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net In this process, the carbon-bromine bond is reversibly cleaved to generate a radical that initiates the polymerization of monomer units.

The general mechanism of radical polymerization proceeds through three main stages: initiation, propagation, and termination. wikipedia.orgchemistrysteps.com

Initiation: The process begins when the initiator molecule, in this case, this compound, reacts with a transition metal complex in a low oxidation state (e.g., Cu(I)Br). This results in the homolytic cleavage of the C-Br bond, forming an alkyl radical and the oxidized metal complex (e.g., Cu(II)Br₂). cmu.educhemistrysteps.com This initial radical then adds to a monomer molecule, starting the polymer chain. wikipedia.org

Propagation: The newly formed monomer radical adds to subsequent monomer units, rapidly extending the polymer chain. wikipedia.orgbyjus.com In ATRP, the propagation is controlled because the higher oxidation state metal complex can reversibly deactivate the growing radical chain, reforming the dormant halogen-terminated polymer. This reversible activation-deactivation cycle maintains a low concentration of active radicals, which minimizes termination reactions and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.net

Termination: The polymerization process concludes when two radicals combine or disproportionate, ending chain growth. byjus.comyoutube.com The controlled nature of ATRP significantly reduces the frequency of these termination events compared to conventional free-radical polymerization. wikipedia.org

The use of alkyl bromide initiators is well-established in ATRP for a variety of monomers. cmu.edu For example, the polymerization of tert-butyl acrylate (B77674) has been successfully controlled using a CuBr/N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA) catalyst system with an alkyl bromide initiator, yielding well-defined polymers. cmu.eduresearchgate.net this compound, with its primary bromide, fits into this class of initiators, enabling the synthesis of block copolymers where one block is derived from the long C18 chain of the initiator itself.

Table 1: Common Initiator Types for Atom Transfer Radical Polymerization (ATRP)

| Initiator Class | Example Compound | Typical Monomers |

|---|---|---|

| Bromoalkanes | Ethyl 2-bromopropionate | Styrene, Acrylates |

| Methyl 2-bromopropionate | Methacrylates, Acrylonitrile | |

| 1-Phenylethyl bromide | Styrene | |

| This compound | Acrylates, Methacrylates, Styrene | |

| Chloroalkanes | Tosyl chloride | Styrene |

| Nitriles | 2-Bromopropionitrile | Acrylates, Acrylonitrile |

This table provides examples of initiators used in ATRP, highlighting the class to which this compound belongs. cmu.edu

Selective Cleavage and Functional Group Interconversion of the Tert-Butyl Ester

The tert-butyl ester group at the other end of the molecule is a versatile protecting group for the carboxylic acid. Its removal and conversion are key steps in the application of this compound in multi-step syntheses.

The tert-butyl ester is highly susceptible to cleavage under acidic conditions, a property that is widely exploited for its removal. organic-chemistry.orgnih.gov This deprotection regenerates the parent carboxylic acid, 18-bromooctadecanoic acid.

The most common method for this transformation is treatment with strong acids like trifluoroacetic acid (TFA), often used neat or in a solution with a solvent such as dichloromethane (B109758) (DCM). researchgate.netrsc.org The reaction mechanism involves protonation of the ester's carbonyl oxygen, followed by the elimination of a relatively stable tertiary carbocation (the tert-butyl cation). stackexchange.comechemi.com This cation is then typically deprotonated to form isobutylene (B52900) gas, which drives the reaction to completion. stackexchange.comechemi.comnih.gov

Alternative, milder conditions have also been developed to enhance the selectivity of the deprotection. These include the use of Lewis acids or other Brønsted acids. For instance, zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave tert-butyl esters in the presence of other acid-sensitive groups. researchgate.netsigmaaldrich.com Similarly, aqueous phosphoric acid and systems like cerium(III) chloride/sodium iodide provide effective and often more environmentally benign options for deprotection. organic-chemistry.orgresearchgate.net

Table 2: Selected Reagents for the Deprotection of Tert-Butyl Esters

| Reagent(s) | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA/DCM (1:1), room temp | Acid-catalyzed elimination | Highly effective, but harsh; can remove other acid-labile groups. researchgate.netrsc.org |

| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | Acid-catalyzed hydrolysis | Milder, environmentally benign alternative. organic-chemistry.org |

| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM | Lewis acid-catalyzed cleavage | Offers good chemoselectivity. researchgate.netsigmaaldrich.com |

| Cerium(III) chloride/NaI | CeCl₃·7H₂O/NaI in CH₃CN | Lewis acid-catalyzed cleavage | Mild conditions suitable for sensitive substrates. nih.govresearchgate.net |

| Magic blue/Triethylsilane | Catalytic MB•+/Et₃SiH in DCM | Radical-mediated cleavage | Very mild, non-acidic conditions. nih.gov |

This table summarizes various reported methods for the cleavage of tert-butyl esters to regenerate the corresponding carboxylic acid.

The concept of orthogonal protection is crucial in the synthesis of complex, multifunctional molecules, as it allows for the selective removal of one protecting group without affecting others. sigmaaldrich.comnih.gov The tert-butyl ester of this compound is a key component in such strategies due to its unique stability profile.

The tert-butyl ester is stable under a wide range of conditions, including:

Strongly basic conditions: It is resistant to hydrolysis by bases, which readily cleave methyl or ethyl esters. This allows for selective saponification of other esters in its presence.

Nucleophilic conditions: It is stable to reagents like hydrazine, which is used to remove Dde or ivDde protecting groups. sigmaaldrich.com

Hydrogenolysis: It is unaffected by catalytic hydrogenation (e.g., H₂/Pd-C), a method commonly used to cleave benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) protecting groups. nih.gov

Conversely, the tert-butyl ester is selectively cleaved under acidic conditions that leave many other protecting groups intact. For example, the Fmoc group, widely used in peptide synthesis, is removed with a base (e.g., piperidine) and is stable to the acidic conditions (TFA) used to cleave tert-butyl esters. sigmaaldrich.com This orthogonality makes the combination of Fmoc for amines and t-Bu for carboxylic acids a cornerstone of modern solid-phase peptide synthesis.

The bifunctional nature of this compound allows it to be used in the synthesis of complex architectures. mdpi.comnih.gov The bromo-terminus can be converted into other functionalities (e.g., an azide (B81097), amine, or thiol) via nucleophilic substitution, while the carboxylic acid remains protected as the tert-butyl ester. Subsequently, the ester can be deprotected to reveal the carboxylic acid for further reaction, such as amide bond formation.

Table 3: Orthogonality of the Tert-Butyl Ester Protecting Group

| Protecting Group | Tert-Butyl Ester Stability | Cleavage Conditions for Other Group | Orthogonal? |

|---|---|---|---|

| Fmoc (amine) | Stable | 20% Piperidine in DMF | Yes |

| Cbz/Z (amine) | Stable | H₂, Pd/C (Hydrogenolysis) | Yes |

| Benzyl (Bn) (ester/ether) | Stable | H₂, Pd/C (Hydrogenolysis) | Yes nih.gov |

| Silyl Ethers (TBDMS, TIPS) | Stable | Fluoride ion (e.g., TBAF) | Yes rsc.org |

| Trityl (Trt) (amine/ether) | Labile | Mild acid (e.g., 1% TFA) | No (Selectivity can be achieved) sigmaaldrich.com |

This table illustrates the stability of the tert-butyl ester group relative to other common protecting groups, demonstrating its utility in orthogonal synthesis strategies.

While acidic cleavage is the most common fate of the tert-butyl ester, it can also undergo other functional group interconversions.

Transesterification , the conversion of one ester into another, can be challenging for the sterically hindered tert-butyl ester. However, specific catalytic methods have been developed. For instance, borane (B79455) catalysts like B(C₆F₅)₃ have been shown to facilitate the transesterification of tert-butyl esters with other alcohols, such as α-aryl α-diazoesters, under mild conditions. rsc.org Another approach involves a one-pot deprotection-esterification sequence mediated by reagents like the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane, where the tert-butyl ester is cleaved and the in-situ formed carboxylic acid is subsequently esterified by adding an alcohol to the reaction mixture. nih.gov

Direct amidation of the ester linkage is another valuable transformation. This can be achieved by converting the tert-butyl ester into a more reactive intermediate in situ. One reported method uses α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst to generate an acyl chloride intermediate, which then readily reacts with primary or secondary amines to form the corresponding amides in high yields. organic-chemistry.org This avoids the need to first isolate the free carboxylic acid, streamlining the synthetic process. Direct catalytic amidation is an active area of research, with various methods being developed that could potentially be applied to substrates like this compound. rsc.org

Table 4: Methods for Functional Group Interconversion of Tert-Butyl Esters

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Transesterification | B(C₆F₅)₃, α-Aryl α-diazoester, CH₂Cl₂ | New Ester |

| Transesterification | MB•+, Et₃SiH, then R'OH | New Ester |

| Amidation | α,α-dichlorodiphenylmethane, SnCl₂, R₂NH | Amide |

This table outlines selected methods for converting the tert-butyl ester of this compound into other functional groups without proceeding through the isolated carboxylic acid. organic-chemistry.orgnih.govrsc.org

Applications of Tert Butyl 18 Bromooctadecanoate As a Molecular Building Block

Design and Synthesis of Bifunctional Linkers and Conjugates

The structure of Tert-butyl 18-bromooctadecanoate is highly conducive to its use in the creation of bifunctional linkers, which are essential components in various fields of chemical biology and medicinal chemistry.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. A critical component of a PROTAC is the linker that connects the protein-of-interest (POI) ligand to the E3 ligase ligand. The properties of this linker, such as its length, rigidity, and hydrophobicity, are crucial for the efficacy of the PROTAC.

This compound can serve as a foundational element in the synthesis of such linkers. The long, hydrophobic 18-carbon chain would impart significant lipophilicity to the linker, which can be advantageous for crossing cell membranes. The synthetic strategy would likely involve the following steps:

Reaction of the Bromo-group: The terminal bromine atom can undergo nucleophilic substitution with a POI ligand or an E3 ligase ligand that has a nucleophilic functional group (e.g., an amine, thiol, or hydroxyl group).

Deprotection of the Tert-butyl Ester: The tert-butyl ester can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to yield a free carboxylic acid.

Coupling to the Second Ligand: The newly revealed carboxylic acid can then be coupled to the second ligand (either the POI or E3 ligase ligand) using standard peptide coupling reagents (e.g., HATU, HOBt).

A closely related compound, 18-(tert-Butoxy)-18-oxooctadecanoic acid, is commercially available and marketed as a linker, which underscores the utility of the C18 chain with a protected carboxylic acid in this context. broadpharm.com

Table 1: Representative Functional Groups for Ligation

| Functional Group on Ligand | Reaction with Bromo-group of Linker | Resulting Linkage |

| Amine (-NH₂) | Nucleophilic Substitution | Secondary Amine |

| Thiol (-SH) | Nucleophilic Substitution | Thioether |

| Hydroxyl (-OH) | Williamson Ether Synthesis | Ether |

The principles of chemoselective ligation, which involve the reaction of two functional groups in the presence of many others, are central to the bioconjugation of linkers to macromolecules like proteins. The bromo-terminus of this compound can be chemoselectively reacted with specific amino acid residues on a protein's surface. For instance, the thiol group of a cysteine residue is a soft nucleophile that readily reacts with alkyl halides in an SN2 reaction.

Following the attachment of the linker to the protein, the tert-butyl ester can be deprotected to reveal the carboxylic acid. This new functional group can then be used for further modifications, such as the attachment of a reporter molecule (e.g., a fluorophore) or a drug molecule. The long hydrophobic chain could also serve to anchor the conjugate within a lipid membrane.

Integration into Polymer Architectures and Materials Science

The dual functionality of this compound also makes it a candidate for use in polymer chemistry and materials science, where the precise control of polymer structure and surface properties is crucial.

While this compound is not a monomer itself, it can be used as a chain transfer agent or an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, the bromo-group could initiate the polymerization of monomers like tert-butyl acrylate (B77674). The resulting polymer would have a long hydrophobic C18 chain at one end.

Alternatively, the bromo-group could be converted to a polymerizable functional group. For instance, reaction with an acrylic acid salt could yield a monomer with a long hydrophobic tail and a polymerizable head group. Copolymerization of this monomer with hydrophilic monomers would lead to the formation of amphiphilic copolymers. These copolymers could self-assemble in aqueous solution to form micelles or other nanostructures with a hydrophobic core and a hydrophilic corona.

Polymers that have incorporated this compound either as an end-group or as a side chain would carry the protected carboxylic acid functionality. This allows for post-polymerization modification. After the polymerization is complete, the tert-butyl groups can be removed to yield polymers with carboxylic acid groups. These acidic groups can then be used to alter the polymer's properties (e.g., making it pH-responsive) or to attach other molecules.

Table 2: Potential Post-Polymerization Modifications

| Initial Polymer Functionality | Reagent/Condition | Resulting Functionality | Potential Application |

| Pendant tert-butyl ester | Trifluoroacetic Acid (TFA) | Pendant Carboxylic Acid | pH-responsive material, site for further conjugation |

| Pendant Carboxylic Acid | Amine, Carbodiimide | Pendant Amide | Attachment of biomolecules, drugs |

| Pendant Carboxylic Acid | Alcohol, Acid Catalyst | Pendant Ester | Tuning of hydrophobicity |

The bromo-group of this compound can be used to graft the molecule onto surfaces that have been pre-functionalized with nucleophilic groups. This "grafting to" approach would result in a surface coated with a monolayer of long alkyl chains with terminal tert-butyl ester groups. This would create a highly hydrophobic and non-polar surface.

Subsequently, the tert-butyl esters could be hydrolyzed to carboxylic acids. This would dramatically change the surface properties, making it hydrophilic and negatively charged at neutral pH. This ability to switch the surface properties from hydrophobic to hydrophilic is of interest in applications such as smart materials, sensors, and biomedical devices. Research on the incorporation of 1-bromo-octadecane into long-chain ester monolayers at the air/water interface has demonstrated the compatibility of such long bromo-alkanes with ester-containing films, supporting the feasibility of this approach.

Precursor for Macrocycles and Supramolecular Assemblies

This compound is a specialized long-chain fatty acid ester that holds significant potential as a molecular building block in the synthesis of complex chemical architectures. Its unique structure, featuring a reactive terminal bromine atom and a sterically hindered tert-butyl ester group, makes it a valuable precursor for the construction of macrocycles and the development of intricate supramolecular assemblies. The 18-carbon chain provides a long, flexible spacer, which is a key characteristic for the formation of large ring structures and for spanning significant distances in molecular self-assembly.

Ring-Closing Reactions and Macrocyclization Pathways

The bifunctional nature of this compound, with a nucleophile-attracting electrophilic bromine at one end and a carboxyl group masked as a tert-butyl ester at the other, makes it a prime candidate for intramolecular cyclization reactions to form macrolactones. After the hydrolysis or deprotection of the tert-butyl ester to reveal the carboxylate anion, the molecule can undergo an intramolecular SN2 reaction, where the carboxylate attacks the carbon bearing the bromine, leading to the formation of a large lactone ring.

The probability and rate of such a ring-closing reaction are significantly influenced by the length of the carbon chain. For the formation of macrocycles from ω-bromoalkanoates, the reaction kinetics are a critical aspect. The effective molarity (EM), which is the ratio of the rate constant for the intramolecular reaction to that of an analogous intermolecular reaction, provides a measure of the propensity for cyclization. Studies on the lactonization of ω-bromoalkanoic acids have shown that the ease of ring formation does not increase linearly with chain length.

The general pathway for the macrocyclization of this compound would first involve the selective deprotection of the tert-butyl ester, typically under acidic conditions, to yield 18-bromooctadecanoic acid. This is then followed by treatment with a base to generate the carboxylate anion, which can then undergo intramolecular cyclization. The high dilution principle is often employed in such reactions to favor the intramolecular pathway over competing intermolecular polymerization.

| Parameter | Description | Relevance to this compound |

| Chain Length | The 18-carbon chain provides the necessary length to form a large macrocyclic lactone. | The flexibility of the C18 chain allows the reactive ends to come into proximity for ring closure. |

| Deprotection | The tert-butyl ester must be removed to unmask the nucleophilic carboxylate. | This is a standard procedure, often achieved with acids like trifluoroacetic acid. |

| Cyclization Conditions | The reaction is typically carried out under high dilution with a non-nucleophilic base. | This minimizes intermolecular side reactions and promotes the formation of the desired macrolactone. |

| Effective Molarity (EM) | A measure of the efficiency of the intramolecular reaction. | For long chains, the EM values are generally lower than for the formation of 5- or 6-membered rings, indicating a slower cyclization process. |

Template-Assisted Synthesis of Complex Architectures

Beyond direct macrocyclization, the linear structure of this compound makes it an interesting candidate for template-assisted synthesis. In this approach, a template molecule or a supramolecular assembly is used to pre-organize one or more precursor molecules into a specific spatial arrangement, thereby facilitating a desired chemical transformation that would otherwise be entropically disfavored.

The long alkyl chain of this compound can interact with other molecules through van der Waals forces or be incorporated into larger, ordered systems such as micelles, vesicles, or self-assembled monolayers. These organized structures can then act as templates, bringing the reactive ends of the molecule into close proximity or aligning multiple molecules for a specific reaction.

One promising approach is the use of supramolecular gels as scaffolds for templating reactions. For example, guanosine-based hydrogels can form G-quartet structures that create a supramolecular framework capable of templating macrocyclization reactions. uvm.edursc.org While not specifically demonstrated with this compound, one could envision a scenario where the long alkyl chains of a derivative of this molecule could intercalate within the hydrophobic domains of such a gel, with the reactive termini positioned by the template for efficient cyclization or intermolecular reaction with another pre-organized molecule.

The general principle of template-assisted synthesis involves several key steps:

Binding of Reactants: The precursor molecules bind to the template through non-covalent interactions.

Pre-organization: The template holds the reactants in a specific conformation, reducing the activation energy for the desired reaction.

Covalent Bond Formation: The chemical reaction occurs within the template-reactant assembly.

Product Release: The product dissociates from the template, allowing the template to be reused.

| Template Strategy | Description | Potential Application with this compound |

| Metal-Ion Coordination | Metal ions can act as coordination centers to bring together ligands attached to long alkyl chains. | A derivative of this compound with a chelating group could be used to form metallo-macrocycles. |

| Supramolecular Scaffolds | Self-assembled structures like micelles or gels can provide a microenvironment that facilitates reactions. | The hydrophobic chain of the molecule could be sequestered within a micelle, with the polar ends at the interface, promoting reactions at the surface. |

| Covalent Templates | A temporary covalent bond to a template molecule holds the reactant in place for a subsequent reaction. | While less common for simple long-chain molecules, this strategy is used for complex natural product synthesis. |

| Surface-Templated Reactions | Self-assembled monolayers on a solid support can be used to align molecules for polymerization or cyclization. | The long chain of this compound is ideal for forming ordered monolayers on surfaces like gold or silicon. |

Advanced Characterization Techniques for Tert Butyl 18 Bromooctadecanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the definitive structural analysis of tert-butyl 18-bromooctadecanoate. emerypharma.com This non-destructive technique provides detailed information about the chemical environment of each atom within the molecule, enabling precise positional assignments.

1H, 13C, and 2D NMR Experiments for Positional Assignment

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling patterns. emerypharma.com For this compound, distinct signals are expected for the tert-butyl group, the methylene (B1212753) groups of the long alkyl chain, and the methylene group adjacent to the bromine atom. nih.govtaylorfrancis.com

The ¹³C NMR spectrum complements the proton data by providing the number of non-equivalent carbon atoms. taylorfrancis.com The chemical shifts of the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the brominated methylene carbon, and the various methylene carbons along the chain are all diagnostic. researchgate.net

To resolve any ambiguities and to definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are employed. libretexts.orgharvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically over two to three bonds. emerypharma.comyoutube.com For this compound, COSY would reveal the connectivity of the entire polymethylene chain, from the protons adjacent to the ester group to those near the terminal bromine.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. slideshare.net It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). slideshare.net This is particularly useful for identifying the quaternary carbon of the tert-butyl group and the carbonyl carbon by their correlations with nearby protons.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₃C- | ~1.4 | Singlet |

| -CH₂-Br | ~3.4 | Triplet |

| -CH₂-COO- | ~2.2 | Triplet |

| -(CH₂)₁₄- | ~1.2-1.6 | Multiplet |

| -CH₂-CH₂-Br | ~1.8 | Multiplet |

| -CH₂-CH₂-COO- | ~1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~173 |

| (CH₃)₃C - | ~80 |

| (CH₃) ₃C- | ~28 |

| -C H₂-Br | ~34 |

| -C H₂-COO- | ~35 |

| -(CH₂)₁₄- | ~25-30 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound with high accuracy and for identifying potential impurities. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. nih.govrsc.org This high precision helps to distinguish between compounds with the same nominal mass but different chemical formulas, thus confirming the identity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing relatively large and non-volatile molecules like this compound. youtube.comyoutube.com It typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. nih.gov This makes it ideal for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation, providing structural information that can be used to confirm the connectivity of the molecule and to characterize any related impurities. nih.gov The fragmentation patterns of long-chain esters in ESI-MS/MS are often predictable, involving cleavages at the ester group and along the alkyl chain. researchgate.net

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [C₂₂H₄₃BrO₂ + H]⁺ | 435.2468 |

| [C₂₂H₄₃BrO₂ + Na]⁺ | 457.2287 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. bridgewater.edu

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for separating this compound from starting materials, by-products, and other impurities. sielc.comsielc.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. nih.gov Detection can be achieved using a UV detector if a chromophore is present, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). chromforum.org

By developing a suitable HPLC method, the purity of a sample can be quantified by measuring the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. Furthermore, HPLC is an invaluable tool for reaction monitoring. bridgewater.eduresearchgate.net By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions. The separation of long-chain fatty acid esters by HPLC is a well-established technique. acs.org

Table 4: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) or ELSD |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a pivotal analytical technique for the separation and analysis of volatile and semi-volatile compounds, making it a valuable tool for the characterization of this compound and its derivatives. The inherent volatility of long-chain fatty acid esters, albeit lower than their methyl counterparts, allows for their effective analysis by GC, often coupled with a mass spectrometry (MS) detector for unequivocal identification.

The analysis of fatty acids by GC typically necessitates a derivatization step to convert the polar carboxylic acid group into a more volatile and less polar ester. nih.gov This process is crucial for preventing peak tailing and improving chromatographic resolution. sigmaaldrich.com While this compound is already an ester, understanding the derivatization methods for the parent fatty acid (18-bromooctadecanoic acid) is essential for comprehensive analysis, especially in the context of synthesis monitoring and impurity profiling. Common derivatization reagents include methanolic hydrochloride and boron trifluoride (BF3) in methanol, which efficiently convert fatty acids to their corresponding methyl esters (FAMEs). nih.govsigmaaldrich.com For enhancing sensitivity, particularly in trace analysis, derivatizing agents like pentafluorobenzyl (PFB) bromide can be employed, which is especially useful for analysis by GC with electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS). nih.gov

In the direct analysis of this compound, the bulky tert-butyl group influences its chromatographic behavior. Compared to the more common methyl esters, tert-butyl esters exhibit longer retention times due to their higher molecular weight and potential for slightly increased polarity. The presence of a terminal bromine atom further increases the molecular weight and boiling point of the molecule, contributing to even longer retention on the GC column.

Detailed Research Findings

Research on the GC analysis of fatty acid esters provides a solid foundation for establishing a methodology for this compound. Studies on fatty acid butyl esters have demonstrated the successful application of GC with flame ionization detection (FID) for their quantification, achieving good linearity and precision. nih.govacs.org For instance, a validated method for fatty acid butyl esters reported linearity in the range of 20-700 mg/L with a correlation coefficient (R²) greater than 0.9964. nih.gov The limits of detection (LOD) and quantification (LOQ) were found to be in the ranges of 5-8 mg/L and 15-20 mg/L, respectively. nih.gov

When coupled with mass spectrometry, GC-MS provides detailed structural information, which is invaluable for the confirmation of this compound. The mass spectrum would be expected to show characteristic fragmentation patterns, including the loss of the tert-butyl group (a neutral loss of 56 amu) and fragments corresponding to the brominated acyl chain. The isotopic pattern of bromine (approximately equal intensity for m/z and m/z+2) would be a key indicator in the mass spectrum.

The choice of GC column is critical for achieving optimal separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the analysis of long-chain fatty acid esters. The column dimensions (length, internal diameter, and film thickness) and the temperature program must be optimized to ensure adequate resolution of the target analyte from any impurities or byproducts.

A typical temperature program for the analysis of long-chain fatty acid esters would involve an initial oven temperature followed by a ramp to a higher final temperature to ensure the elution of the high-boiling point analytes. For example, a program might start at 150°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 300-320°C, which is then held for several minutes. Helium is the most commonly used carrier gas due to its inertness and efficiency.

The following interactive data table summarizes typical GC conditions that could be adapted for the analysis of this compound, based on methods developed for similar long-chain fatty acid esters.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890A or equivalent | sigmaaldrich.com |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent | researchgate.net |

| Carrier Gas | Helium | sigmaaldrich.com |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | |

| Inlet Temperature | 280 - 300 °C | |

| Injection Volume | 1 µL | sigmaaldrich.com |

| Split Ratio | 10:1 to 50:1 (adjustable based on concentration) | |

| Oven Temperature Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 320°C (hold 10 min) | |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govacs.org |

| MS Transfer Line Temp. | 280 - 300 °C | |

| MS Ion Source Temp. | 230 °C | |

| MS Quadrupole Temp. | 150 °C | |

| Ionization Mode | Electron Ionization (EI) | |

| Electron Energy | 70 eV | |

| Mass Range | m/z 50-600 |

Future Perspectives and Emerging Research Directions

Catalyst Development for Sustainable Synthesis and Transformations

The synthesis and modification of long-chain fatty acid derivatives like tert-butyl 18-bromooctadecanoate traditionally rely on stoichiometric reagents and often harsh reaction conditions. The future of synthesizing and transforming this molecule will be heavily influenced by the development of advanced catalytic systems that offer greater efficiency, selectivity, and sustainability.

Enzymatic Catalysis: Biocatalysis, using enzymes like lipases, offers a green alternative for the synthesis of structured lipids. nih.gov Lipases can catalyze esterification and transesterification reactions under mild conditions with high specificity, reducing the production of hazardous byproducts. nih.govresearchgate.net Future research could focus on developing specific lipase (B570770) variants for the efficient synthesis of this compound from 18-bromooctadecanoic acid and isobutylene (B52900), or through transesterification. Furthermore, enzymes such as desaturases and elongases, key in the biosynthesis of long-chain polyunsaturated fatty acids, could be engineered to introduce new functionalities along the alkyl chain. frontiersin.org Multi-enzyme cascade reactions, which combine several catalytic steps in a single pot, could be designed for the efficient conversion of renewable feedstocks like oleic acid into functionalized long-chain esters. researchgate.net

Photocatalysis and C-H Functionalization: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under exceptionally mild conditions. beilstein-journals.org This technology could be applied to the late-stage functionalization of the C18 backbone of this compound. By leveraging photocatalytic C(sp³)–H functionalization, it may be possible to introduce new chemical groups at various positions along the alkyl chain, a task that is extremely challenging with traditional methods. researchgate.netsnnu.edu.cn This approach could generate a library of novel fatty acid derivatives from a single starting material. researchgate.net For instance, organo-photocatalysis using ambient air as an oxidant can convert C–H bonds into ketones, offering a sustainable route to modify the lipid backbone. nih.gov

Isomerizing Functionalization: A significant challenge in oleochemistry is the functionalization of the terminal position of a long alkyl chain starting from unsaturated fatty acids with internal double bonds. Catalytic isomerizing functionalization reactions can "walk" an internal double bond to the end of the chain before introducing a functional group. acs.org Applying this concept could provide novel, sustainable routes to ω-functionalized precursors for this compound, starting from abundant unsaturated fatty acids like oleic acid. acs.org

Computational Chemistry Approaches to Predict Reactivity and Selectivity

As the complexity of chemical synthesis grows, computational tools are becoming indispensable for predicting reaction outcomes and designing new synthetic pathways. For a molecule like this compound, with its multiple potential reaction sites, computational chemistry offers a path to rapidly screen reaction conditions and predict selectivity, saving significant experimental time and resources.

Density Functional Theory (DFT): DFT is a powerful quantum mechanical method used to model electronic structure and predict the energetics of reaction pathways. nih.gov For transformations involving this compound, DFT calculations can be used to model transition states and predict the regioselectivity and stereoselectivity of reactions. nih.govneurips.cc For example, when attempting to functionalize the C-H bonds of the alkyl chain, DFT can help predict which position is most likely to react based on bond dissociation energies and the stability of potential intermediates. nih.gov This is particularly valuable when designing complex, multi-step syntheses where undesired side reactions can limit yields. neurips.cc

Machine Learning (ML) and AI: The vast amount of data generated in chemical research is now being harnessed by machine learning algorithms to predict reaction outcomes. acs.org Neural networks can be trained on large databases of known reactions to predict the major products, and even suggest optimal catalysts, solvents, and temperatures for a given transformation. acs.orgarxiv.org For a molecule like this compound, an ML model could predict the outcome of its reaction with various nucleophiles or under different catalytic conditions. neurips.ccacs.org These models can learn from subtle patterns in reactivity that may not be obvious to a human chemist, thereby accelerating the discovery of new transformations. arxiv.orgarxiv.org The integration of physics-based descriptors from methods like DFT into ML models is a particularly promising approach, combining the accuracy of quantum chemistry with the speed of machine learning. nih.gov

Exploration of Novel Bioorthogonal Applications

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govresearchgate.net This field has revolutionized the study of biomolecules in their native environments. The long alkyl chain of this compound makes it an ideal scaffold for creating lipid probes to study cellular membranes and lipid-protein interactions. nih.govacs.org

"Clickable" Lipid Probes: The terminal bromide on this compound serves as a convenient synthetic handle. It can be readily converted to an azide (B81097) or a terminal alkyne, which are the cornerstone functional groups for "click chemistry," a class of highly efficient and specific bioorthogonal reactions. avantiresearch.comnih.gov By converting the bromide to an azide, for instance, the resulting molecule, tert-butyl 18-azidooctadecanoate, becomes a "clickable" lipid. This probe can be incorporated into cellular membranes, and its alkyne-containing binding partners (e.g., proteins) can be visualized or isolated by attaching a reporter tag (like a fluorophore or biotin) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov

Multifunctional Probes: More advanced probes can be designed by incorporating additional functionalities. nih.govresearchgate.net For example, a photo-activatable group like a diazirine could be installed on the fatty acid chain. nih.gov This would create a trifunctional probe: the tert-butyl ester for potential prodrug applications, the terminal "click" handle for detection, and the photoreactive group for covalently trapping transient protein-lipid interactions upon UV irradiation. nih.govnih.gov Such tools are invaluable for identifying the protein targets of specific lipids and elucidating their roles in cellular signaling pathways. nih.gov The synthesis of such complex probes, starting from precursors like 8-bromooctan-1-ol, demonstrates the utility of long-chain bromo-functionalized building blocks. nih.gov

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The demand for novel molecules in drug discovery and materials science has driven the development of automated synthesis platforms. These systems integrate robotics, software, and chemical reactors to perform multi-step syntheses with high throughput and reproducibility, significantly accelerating the research and development cycle. rsc.org

Flow Chemistry: Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and reaction time. rsc.orgacs.org This technology is particularly well-suited for handling hazardous reagents and for scaling up reactions. unimi.italmacgroup.com The synthesis of this compound and its subsequent modifications could be adapted to a flow chemistry setup. acs.org A "telescoped" process could be designed where the initial esterification is immediately followed by functionalization of the bromide or the alkyl chain in a continuous sequence, minimizing manual handling and purification steps. rsc.orgacs.org

High-Throughput Screening and Library Synthesis: Automated platforms enable the rapid synthesis and screening of large libraries of related compounds. rsc.orgmdpi.com By combining an automated liquid handling system with a parallel reactor, one could rapidly synthesize a library of derivatives of this compound. rsc.org For example, the terminal bromide could be reacted with a diverse set of amines, thiols, or other nucleophiles in a 96-well plate format to generate hundreds of new compounds. These libraries, such as bio-active lipid libraries, can then be screened for desirable properties, for instance, as components of lipid nanoparticles (LNPs) for mRNA delivery or as novel enzyme inhibitors. caymanchem.comnih.govupenn.edu This high-throughput approach dramatically accelerates the pace of discovery, allowing researchers to explore a vast chemical space and identify lead compounds for a wide range of applications. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing tert-butyl 18-bromooctadecanoate, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves bromination of a long-chain alkyl precursor followed by tert-butyl ester protection. Key factors include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for bromination .

- Temperature control : Maintaining sub-0°C conditions during bromination to minimize side reactions like alkyl chain degradation .

- Purification : Column chromatography with non-polar solvents (hexane:ethyl acetate) to isolate the esterified product .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the tert-butyl group (¹H NMR: δ 1.2–1.4 ppm for nine equivalent protons) and bromine presence (¹³C NMR: δ 30–35 ppm for C-Br) .

- Mass Spectrometry : ESI-MS to detect the molecular ion peak at m/z ≈ 420–430 (M+H⁺) .

- Elemental Analysis : Validate Br content (~18–19% by weight) .

Q. What are the stability challenges of this compound under ambient storage conditions?

- Key Risks :

- Hydrolysis : Susceptibility to moisture due to the ester bond; store in anhydrous environments (argon atmosphere, sealed vials) .

- Thermal Degradation : Avoid temperatures >40°C to prevent C-Br bond cleavage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in the conformational dynamics of this compound?

- Strategy :

- Modeling : Use Gaussian or ORCA to calculate energy minima for axial vs. equatorial tert-butyl orientations. Include solvent effects (e.g., chloroform) explicitly to match experimental NMR data .

- Transition States : Identify rotational barriers (~5–10 kcal/mol) influencing tert-butyl group mobility in solution .

- Validation : Compare computed ¹³C chemical shifts (<2 ppm deviation) with experimental NMR .

Q. What experimental approaches address contradictory data in this compound’s reactivity across different solvents?

- Case Study : Discrepancies in SN2 vs. SN1 mechanisms for bromide displacement.

- Kinetic Analysis : Perform pseudo-first-order reactions in polar aprotic (DMSO) vs. protic (ethanol) solvents. Track bromide release via ion chromatography .

- Stereochemical Probes : Use chiral substrates to distinguish between stereoinversion (SN2) or racemization (SN1) .

- Resolution : Solvent polarity dictates mechanism dominance; DMSO favors SN2 (steric hindrance from tert-butyl group), while ethanol promotes partial SN1 .

Q. How can researchers design kinetic studies to quantify this compound’s reactivity in catalytic systems?

- Protocol :

- Variable-Time Analysis : Measure initial rates under varying catalyst loads (e.g., Pd/C for dehalogenation) .

- Arrhenius Parameters : Calculate activation energy (Ea) via temperature-dependent studies (25–60°C) .

- Data Interpretation : Plot ln(k) vs. 1/T to derive Ea (~50–70 kJ/mol for C-Br bond cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.